molecular formula C18H19N3O3 B11945387 2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide CAS No. 359730-39-5

2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide

Cat. No.: B11945387
CAS No.: 359730-39-5
M. Wt: 325.4 g/mol
InChI Key: USQCFEYNFKPMDL-XDHOZWIPSA-N
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Description

2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide is an organic compound with potential applications in various scientific fields. This compound features a complex structure that includes an ethoxybenzylidene group, a hydrazino group, and a methylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide typically involves the condensation of 2-ethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-methylphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene and hydrazino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzylidene and hydrazino groups.

    Reduction: Amines derived from the reduction of the hydrazino group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-Methoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide
  • 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide
  • 2-(2-(2-Fluorobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide

Uniqueness

2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with specific molecular targets, making it distinct from its analogs.

Properties

CAS No.

359730-39-5

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

N'-[(E)-(2-ethoxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide

InChI

InChI=1S/C18H19N3O3/c1-3-24-16-11-7-5-9-14(16)12-19-21-18(23)17(22)20-15-10-6-4-8-13(15)2/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+

InChI Key

USQCFEYNFKPMDL-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C(=O)NC2=CC=CC=C2C

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C(=O)NC2=CC=CC=C2C

Origin of Product

United States

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